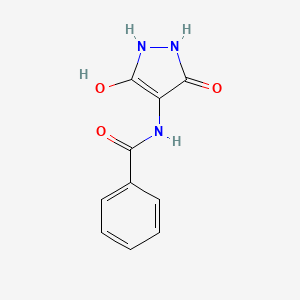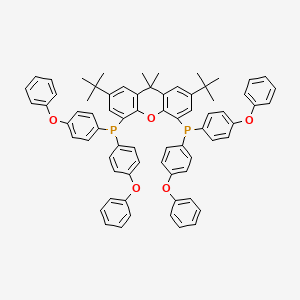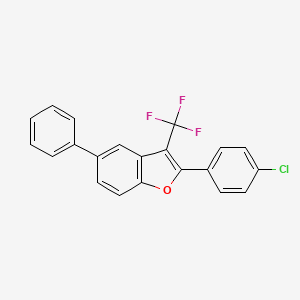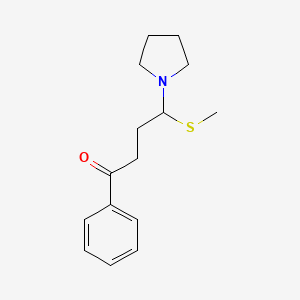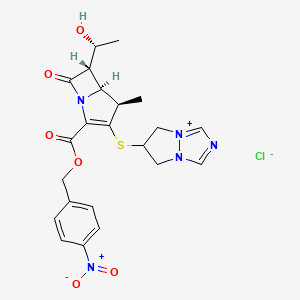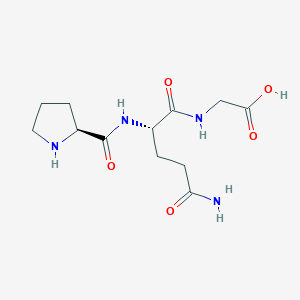
Pro-Gln-Gly
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-Gln-Gly, also known as Proline-Glutamine-Glycine, is a tripeptide composed of the amino acids proline, glutamine, and glycine. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Gln-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms such as Escherichia coli, which then produce the peptide through fermentation. The peptide is subsequently purified using techniques like affinity chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pro-Gln-Gly can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly proline and glutamine.
Reduction: Reduction reactions can affect the peptide bonds and side chains.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly used.
Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can lead to the formation of hydroxyproline, while substitution reactions can yield various peptide analogs .
Applications De Recherche Scientifique
Pro-Gln-Gly has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: this compound is involved in protein-protein interactions and can be used to study cellular processes.
Medicine: This tripeptide has potential therapeutic applications, including wound healing and tissue regeneration.
Mécanisme D'action
The mechanism of action of Pro-Gln-Gly involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. In the context of wound healing, this compound may promote cell proliferation and migration by activating signaling pathways such as the PI3K/Akt pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexapeptide-9: This peptide, with the sequence Gly-Pro-Gln-Gly-Pro-Gln, is similar to Pro-Gln-Gly and is used in cosmetics for its anti-aging properties.
Uniqueness
This compound is unique due to its specific sequence and the presence of proline, which imparts rigidity to the peptide structure. This rigidity can influence the peptide’s interaction with other molecules and its overall stability .
Propriétés
Numéro CAS |
17662-47-4 |
|---|---|
Formule moléculaire |
C12H20N4O5 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1 |
Clé InChI |
ZPPVJIJMIKTERM-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethioic acid, S-[[bis(4-chlorophenyl)phosphinyl]methyl] ester](/img/structure/B12897484.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
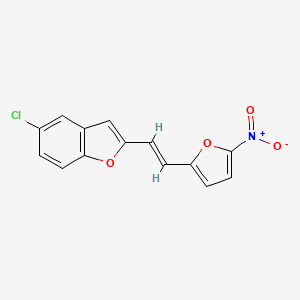
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
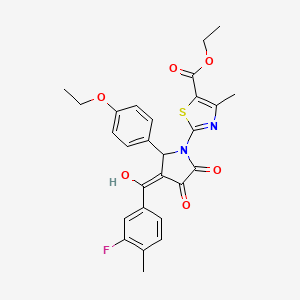


![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
